4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one
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Overview
Description
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and oxadiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one typically involves the following steps:
Preparation of 7-methyl-4-hydroxychromen-2-one: This intermediate can be synthesized by the condensation of 4-hydroxycoumarin with methyl iodide in the presence of a base.
Formation of 7-methyl-4-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one: The intermediate is then reacted with 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent like carbonyl diimidazole (CDI) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be used for aromatic substitution.
Major Products
Oxidation: Quinones derived from the chromenone moiety.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or sulfonated derivatives of the phenyl group.
Scientific Research Applications
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like tyrosine kinases and proteases, which are involved in cancer progression and inflammation.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one: Similar structure but with different aryl substitutions.
5-phenyl-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a methoxy group.
Uniqueness
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one is unique due to its specific combination of chromenone and oxadiazole moieties, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H14N2O4 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C19H14N2O4/c1-12-9-18(22)24-16-10-14(7-8-15(12)16)23-11-17-20-19(25-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
IIRFKVBIPSSOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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